molecular formula C6H6N4OS B1606821 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 31737-02-7

2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B1606821
CAS RN: 31737-02-7
M. Wt: 182.21 g/mol
InChI Key: BUKDQMJGUPDVST-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, also known as AMPTP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazolo[3,2-a]pyrimidines, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Green Synthesis of Heterocyclic Compounds

The compound is used in the green synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines via multicomponent reactions. This process is environmentally friendly, using vanadium oxide loaded on fluorapatite as a catalyst, which offers advantages like rapid synthesis, mild reaction conditions, and no need for column chromatography .

Anticancer Activity

There has been a synthesis of anticancer compounds, specifically 7-substituted-phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitriles, from a one-pot reaction involving 2-amino-7-methyl-5h-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. This synthesis was achieved under ultrasonic irradiation, showcasing the compound’s potential in developing new anticancer drugs .

Microwave-Assisted Synthesis

The compound is involved in microwave-assisted multi-component reactions for synthesizing pyrimidine heterocycles. This method is solvent-free and considered a green approach, aligning with the principles of sustainable and environmentally friendly chemistry .

Pharmaceutical Applications

Due to its structural similarity with biologically active molecules, the compound has potential applications in pharmaceuticals. It can be used to synthesize various molecules, especially those with pharmaceutical activity, through green synthetic organic chemistry .

Enzyme Inhibition for Antimalarial Activity

It serves as a reactant for the synthesis of inhibitors targeting dihydroorotate dehydrogenase, an enzyme crucial for the pyrimidine biosynthesis pathway in malaria parasites. This application highlights its role in developing antimalarial drugs .

Binding to HIV TAR RNA

The compound has been investigated for its pharmacological activity caused by binding to HIV TAR RNA. This suggests its potential use in HIV research and therapy .

Synthesis of STAT3 Enzyme Inhibitors

It has been used in the synthesis of derivatives that show good binding in the active site of the STAT3 enzyme, which is a target for breast cancer treatment. This indicates its application in the development of new breast cancer therapies .

Catalyst in Organic Synthesis

The compound’s derivatives have been utilized as catalysts in organic synthesis, contributing to carbon-carbon and carbon-nitrogen bond construction reactions. This underscores its versatility in synthetic organic chemistry .

Mechanism of Action

Target of Action

It is known that the compound is used for proteomics research , suggesting that it may interact with proteins or other molecules in the cell to exert its effects.

Biochemical Pathways

Given its use in proteomics research , it is likely that the compound may influence protein-related pathways.

properties

IUPAC Name

2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-2-4(11)10-6(8-3)12-5(7)9-10/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKDQMJGUPDVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351472
Record name 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

CAS RN

31737-02-7
Record name 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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